methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Overview
Description
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C10H11N3O4S2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a precursor to the compound , has been used in the synthesis of various pharmaceutical compounds. These compounds include antihypertensive α-blocking agents, demonstrating significant activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Green Chemistry Approaches
A study showcased the efficient synthesis of a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, via a three-component tandem reaction in an ionic liquid, which serves as a recyclable green solvent. This highlights the compound's role in promoting environmentally friendly chemical processes (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Antimicrobial Activities
The compound's derivatives have been synthesized and tested for antimicrobial activities. Studies demonstrate that certain derivatives have significant activity against bacterial strains, indicating its potential in developing new antimicrobial agents (Mishra, Singh Gound, Mondal, Yadav, & Pandey, 2019).
Catalytic Applications
In the field of organic chemistry, derivatives of methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have been employed as catalysts in various chemical reactions. This demonstrates the compound's versatility and potential in facilitating complex chemical transformations (Grasa, Kissling, & Nolan, 2002).
Corrosion Inhibition
Research into thiazole derivatives, closely related to the compound , has shown their effectiveness as corrosion inhibitors. This application is significant in protecting metals in industrial processes (Quraishi & Sharma, 2005).
Properties
IUPAC Name |
methyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-17-9(14)5-13-7-3-2-6(19(12,15)16)4-8(7)18-10(13)11/h2-4,11H,5H2,1H3,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMLQDTEHXTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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